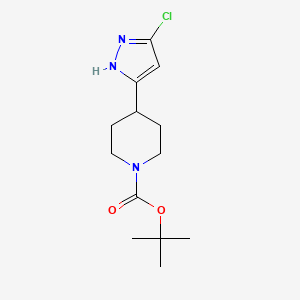

1-Fluorosulfonyloxy-2-(methoxymethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene, has been a topic of interest in organic chemistry. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors .Chemical Reactions Analysis

Sulfonyl fluorides, including 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene, participate in various chemical reactions. They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals is a key reaction in the synthesis of diverse functionalized sulfonyl fluorides .Scientific Research Applications

Organic Synthesis

1-Fluorosulfonyloxy-2-(methoxymethyl)benzene is a valuable reagent in organic synthesis, particularly for introducing the sulfonyl fluoride group into molecules. This functional group is crucial in the development of biologically active compounds and versatile synthetic intermediates. The compound’s ability to participate in various coupling reactions, such as Suzuki and Sonogashira couplings, makes it a versatile tool in synthetic chemistry .

Medicinal Chemistry

In medicinal chemistry, 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene is used to synthesize sulfonyl fluoride-containing drugs. These compounds often exhibit enhanced stability and bioavailability. The sulfonyl fluoride group can act as a bioisostere for other functional groups, improving the pharmacokinetic properties of drug candidates .

Chemical Biology

This compound is also significant in chemical biology for the development of probes and inhibitors. Sulfonyl fluorides are known to form covalent bonds with serine and cysteine residues in proteins, making them useful for studying enzyme mechanisms and for designing enzyme inhibitors .

Material Science

In material science, 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene is used to create advanced materials with unique properties. The incorporation of sulfonyl fluoride groups can enhance the thermal and chemical stability of polymers and other materials, making them suitable for high-performance applications .

Environmental Chemistry

The compound is utilized in environmental chemistry for the detection and quantification of pollutants. Sulfonyl fluoride derivatives can be used as reagents in analytical methods to identify and measure the presence of various environmental contaminants, contributing to environmental monitoring and protection .

Catalysis

1-Fluorosulfonyloxy-2-(methoxymethyl)benzene is employed in catalysis as a precursor for the generation of fluorosulfonyl radicals. These radicals can facilitate a range of catalytic transformations, including the formation of carbon-sulfur bonds, which are important in the synthesis of pharmaceuticals and agrochemicals .

SuFEx Click Chemistry

The compound plays a crucial role in Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for constructing complex molecules. SuFEx reactions are highly efficient and selective, making them ideal for synthesizing a wide variety of functionalized molecules, including polymers, bioconjugates, and small molecules .

Photochemistry

In photochemistry, 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene can be used as a photolabile protecting group. Upon exposure to light, it releases the protected functional group, allowing for controlled release and activation of molecules in various photochemical applications .

These applications highlight the versatility and importance of 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene in various fields of scientific research.

Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides

Mechanism of Action

Future Directions

Sulfonyl fluorides, including 1-Fluorosulfonyloxy-2-(methoxymethyl)benzene, have found widespread applications in various fields such as organic synthesis, chemical biology, drug discovery, and materials science . The development of new methods for their synthesis, such as direct fluorosulfonylation with fluorosulfonyl radicals, opens up new possibilities for their application .

properties

IUPAC Name |

1-fluorosulfonyloxy-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO4S/c1-12-6-7-4-2-3-5-8(7)13-14(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEWYCDGYYTAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-2-(methoxymethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2626530.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2626531.png)

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2626532.png)

![3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626537.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate](/img/structure/B2626538.png)

![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)

![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)

![2-Chloro-1-[3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]propan-1-one](/img/structure/B2626547.png)

![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)